2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
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Overview
Description
2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide, commonly known as PTMA, is a chemical compound that has been widely studied for its potential applications in scientific research. PTMA is a member of the amide family of compounds and is known for its unique chemical structure, which makes it an interesting subject of study for researchers in various fields.
Mechanism Of Action
The mechanism of action of PTMA is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, PTMA has been shown to interact with the gamma-aminobutyric acid (GABA) system, which plays a key role in the regulation of neuronal activity.
Biochemical And Physiological Effects
PTMA has been found to have a range of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. Additionally, PTMA has been found to have a protective effect against oxidative stress, which is thought to be involved in the development of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of PTMA for laboratory experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of various biological processes. Additionally, PTMA has been found to exhibit a range of biological activities, making it a potentially useful lead compound for the development of new drugs. However, there are also some limitations to the use of PTMA in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on PTMA. One area of interest is the development of new drugs based on the structure of PTMA, which could have applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of PTMA and its effects on various biological processes. Finally, research is needed to determine the potential toxicity of PTMA and to develop methods for minimizing any adverse effects.
Synthesis Methods
The synthesis of PTMA involves the reaction of 2-methoxyphenylacetic acid with 4-thiophen-3-ylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methylamine to yield PTMA.
Scientific Research Applications
PTMA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, PTMA has been found to have potential as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
2-phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(11-21-10-14-4-2-1-3-5-14)19-9-17-8-16(13-23-17)15-6-7-22-12-15/h1-8,12-13H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXZWQSMXLQSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.